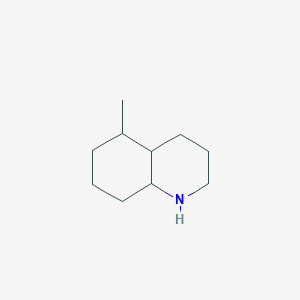
5-Methyl-decahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-decahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines. These compounds are characterized by a quinoline ring system that has been fully hydrogenated, resulting in a saturated bicyclic structure. The addition of a methyl group at the 5th position further distinguishes this compound. Decahydroquinolines are known for their diverse biological activities and are found in various natural products, including alkaloids from poison frogs and marine organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-decahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 5-methylquinoline over a platinum catalyst can yield this compound . Another method involves the reduction of 5-methyl-2,3,4,5-tetrahydroquinoline using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient hydrogenation .
化学反应分析
Types of Reactions: 5-Methyl-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
5-Methyl-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 5-Methyl-decahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinic acetylcholine receptors, which are involved in neurotransmission. This inhibition can lead to various pharmacological effects, including analgesic and anti-inflammatory properties . The compound’s interaction with these receptors is mediated through binding to specific sites on the receptor, leading to conformational changes that inhibit receptor function .
相似化合物的比较
Decahydroquinoline: The parent compound without the methyl group.
2-Methyl-decahydroquinoline: A similar compound with the methyl group at the 2nd position.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline
Uniqueness: 5-Methyl-decahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position enhances its stability and alters its interaction with biological targets compared to other decahydroquinoline derivatives .
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
5-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C10H19N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h8-11H,2-7H2,1H3 |
InChI 键 |
KRJIMLKBVJCHCH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2C1CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)
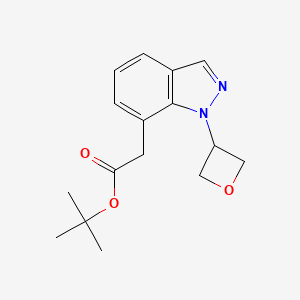

![[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine](/img/structure/B13329545.png)

![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)
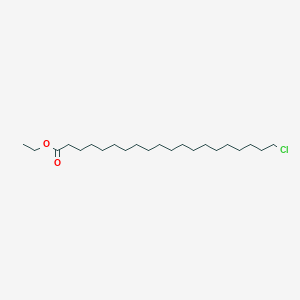

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
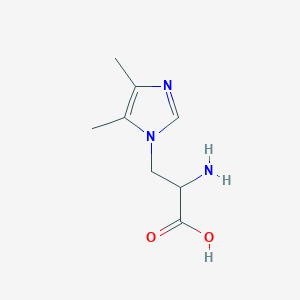
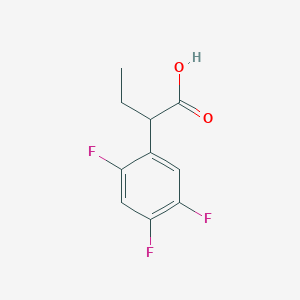
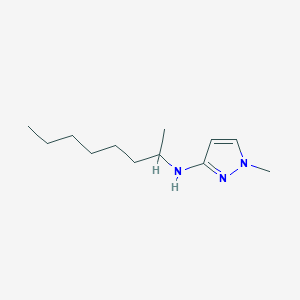
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
